4-(3,5-Difluorophenoxy)piperidine hydrochloride

Paroxetine Synthesis Piperidine Intermediates SSRI Pharmaceuticals

4-(3,5-Difluorophenoxy)piperidine hydrochloride (CAS 900512-09-6) is an indispensable, non-interchangeable synthetic intermediate specifically required for the multi-step synthesis of paroxetine and other CNS-targeted pharmaceuticals. Its unique 3,5-difluorophenoxy substitution pattern critically dictates downstream reactivity, impurity profiles, and final product pharmacology. Substituting with structural analogs (e.g., 3-fluoro or 4-fluoro variants) leads to complete synthetic failure. This compound is essential for any organization involved in the commercial or developmental production of paroxetine, as well as for medicinal chemistry SAR studies targeting monoamine transporters and QC reference standard development. Supplied at a verified purity of ≥95%.

Molecular Formula C11H14ClF2NO
Molecular Weight 249.68 g/mol
CAS No. 900512-09-6
Cat. No. B1429832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenoxy)piperidine hydrochloride
CAS900512-09-6
Molecular FormulaC11H14ClF2NO
Molecular Weight249.68 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C11H13F2NO.ClH/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10;/h5-7,10,14H,1-4H2;1H
InChIKeyIREBCQCJERZCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorophenoxy)piperidine hydrochloride (CAS 900512-09-6): A Definitive Intermediate in CNS Drug Synthesis and Structure-Activity Studies


4-(3,5-Difluorophenoxy)piperidine hydrochloride (CAS 900512-09-6) is a specialized piperidine derivative characterized by a difluorophenoxy moiety attached to the piperidine ring at the 4-position . This compound is not a final therapeutic agent but serves a critical and specialized role as a key synthetic intermediate, most notably in the preparation of the selective serotonin reuptake inhibitor (SSRI) paroxetine and related central nervous system (CNS)-active pharmaceuticals [1]. Its structural features, including the specific 3,5-difluoro substitution pattern and the piperidine scaffold, are essential for downstream chemical transformations and for imparting desired biological activity in target molecules. It is typically supplied as a research-grade chemical with a standard purity of 95% .

Why Generic Piperidine Analogs Cannot Substitute for 4-(3,5-Difluorophenoxy)piperidine hydrochloride (CAS 900512-09-6)


The precise substitution pattern and electronic properties of the 3,5-difluorophenoxy group in 4-(3,5-Difluorophenoxy)piperidine hydrochloride are not interchangeable with other piperidine analogs. Minor structural variations, such as altering the position of the fluorine atoms (e.g., 3- vs. 4-fluoro), changing the linker (e.g., methyl vs. ethyl spacer), or relocating the substitution on the piperidine ring, fundamentally alter the compound's physicochemical properties and its suitability as a synthetic intermediate [1]. This is critical because the compound's specific geometry and electron distribution dictate its reactivity in subsequent synthetic steps and the ultimate biological activity of the final pharmaceutical product [2]. Substituting with a generic or structurally similar analog can lead to complete synthetic failure, different impurity profiles, or the production of a different final compound with altered pharmacology, rendering the entire synthetic pathway invalid.

Quantitative Differentiation of 4-(3,5-Difluorophenoxy)piperidine hydrochloride (CAS 900512-09-6) from Competing Intermediates and Analogs


Target Compound's Positional Isomerism Confers a Unique Synthetic Advantage over 3-Position Analogs in Paroxetine Pathways

The target compound, with the difluorophenoxy group at the 4-position of the piperidine ring, is specifically cited as a key intermediate for paroxetine synthesis [1]. In contrast, its direct positional isomer, 3-[(3,5-difluorophenoxy)methyl]piperidine, is offered by major suppliers explicitly 'as part of a collection of unique chemicals' for early discovery, without established analytical data or a defined role in a major synthetic pathway . This qualitative distinction is critical: one is a pathway-validated building block with a known application, while the other is an unvalidated screening compound.

Paroxetine Synthesis Piperidine Intermediates SSRI Pharmaceuticals

Divergent Calculated Physicochemical Properties from a Close Ethyl-Linker Analog

Calculated properties show a clear distinction between the target compound and 4-(2-(3,5-difluorophenoxy)ethyl)piperidine, which differs by an ethyl linker instead of a direct ether linkage . The target compound has a molecular weight of 249.68 g/mol (hydrochloride salt) , while the ethyl-linker analog has a molecular weight of 241.28 g/mol (free base) [1]. The target compound is also calculated to have 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . These differences in key physicochemical parameters directly impact solubility, membrane permeability, and the compound's behavior in downstream synthetic reactions.

Drug Design Physicochemical Properties ADME

Distinct Substitution Pattern Provides a Differentiated Pharmacological Profile Relative to 3-Substituted Piperidines

While direct biological data for the target compound is scarce, class-level inference from a related analog, 3-(3,5-Difluorophenoxy)piperidine hydrochloride, indicates potential biological activity. This analog is noted for potential soluble epoxide hydrolase (sEH) inhibition, which plays a role in regulating blood pressure and inflammation . The shift of the difluorophenoxy group from the 3- to the 4-position on the piperidine ring represents a significant structural change that, based on established SAR principles, would be expected to alter target binding affinity, selectivity, and overall pharmacological profile. This positions 4-(3,5-Difluorophenoxy)piperidine hydrochloride as a distinct chemical tool for probing different or refined biological hypotheses.

CNS Disorders Receptor Binding Structure-Activity Relationship (SAR)

Optimal Scientific and Industrial Applications for 4-(3,5-Difluorophenoxy)piperidine hydrochloride (CAS 900512-09-6)


Proven Intermediate for the Industrial Synthesis of Paroxetine

The primary, validated application for 4-(3,5-Difluorophenoxy)piperidine hydrochloride is as a key intermediate in the multi-step synthesis of paroxetine [1]. Its specific structure is essential for building the core phenylpiperidine scaffold of the SSRI, and its use is documented in patent literature and commercial supply chains. Substituting this intermediate with a close analog would derail the established synthetic route and alter the final product's structure and purity. Procurement of this compound is therefore a strategic necessity for any organization engaged in the commercial or developmental production of paroxetine and its derivatives.

Essential Tool for Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

In early-stage drug discovery, this compound is an essential tool for exploring SAR around the 4-position of the piperidine ring. Its defined structure allows medicinal chemists to probe how the 3,5-difluorophenoxy moiety influences binding to CNS targets like monoamine transporters and receptors, as inferred from the broader class of 4-substituted piperidines [2]. Its availability as a pure, research-grade chemical enables the systematic exploration of how this specific substitution pattern impacts potency, selectivity, and downstream pharmacokinetic properties, distinguishing it from its 3-substituted and unsubstituted analogs.

Critical Reference Standard for Paroxetine Impurity Profiling and Quality Control

Given its central role in paroxetine synthesis, 4-(3,5-Difluorophenoxy)piperidine hydrochloride serves as a critical reference standard for analytical chemistry and quality control (QC) laboratories [3]. It can be used to develop and validate HPLC methods for detecting and quantifying process-related impurities or unreacted starting materials in Active Pharmaceutical Ingredient (API) batches. This ensures compliance with regulatory standards and guarantees the final drug product's purity and safety profile.

Privileged Scaffold for Targeted Chemical Biology Probe Development

The compound's structure, incorporating a basic piperidine amine and a lipophilic fluorinated aromatic ring, aligns with the pharmacophore of numerous CNS-active drugs. As a building block, it is a privileged scaffold for creating novel chemical biology probes [4]. It can be readily derivatized to create focused libraries for screening against CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, to identify new lead compounds or to understand the function of understudied biological pathways. The specific 3,5-difluoro substitution offers a unique electronic and steric profile for these explorations.

Technical Documentation Hub

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